1-(Trimethylsilyl)pyrrolidine
Overview
Description
1-(Trimethylsilyl)pyrrolidine is an organosilicon compound with the molecular formula C7H17NSi. It is a derivative of pyrrolidine, where one hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of iminium salts and as a reagent in various chemical reactions.
Scientific Research Applications
1-(Trimethylsilyl)pyrrolidine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including amino acids and iminium salts.
Catalysis: It serves as a catalyst in certain organic reactions, such as the epoxidation of alkenes.
Material Science: It is used in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
Target of Action
1-(Trimethylsilyl)pyrrolidine is an organic compound and a derivative of pyrrolidine . It acts as a nucleophile, reacting with electrophiles to form covalent bonds . The primary targets of this compound are electrophilic species in the reaction mixture.
Mode of Action
The compound interacts with its targets by donating a pair of electrons to the electrophilic species, forming a covalent bond . This interaction results in the formation of new compounds.
Biochemical Pathways
This compound has been used in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . It has also been used in the preparation of iminium triflate salts . These reactions suggest that the compound may affect the biochemical pathways involving L-serine β-lactone and iminium triflate salts.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new compounds through its reactions with electrophilic species . For example, it can participate in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to its slow hydrolysis . Additionally, the compound is classified as flammable and corrosive, indicating that it should be handled and stored carefully to maintain its stability and ensure safety .
Safety and Hazards
1-(Trimethylsilyl)pyrrolidine is classified as a flammable liquid (Category 2) and can cause skin corrosion (Category 1B) . It has a flash point of 4 °C . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
1-(Trimethylsilyl)pyrrolidine acts as a nucleophile, reacting with electrophiles to form covalent bonds . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific electrophiles involved.
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its nucleophilic properties. It reacts with electrophiles to form covalent bonds . This can lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Some pyrrolidine derivatives are known to cause renal injuries and neurotoxicity in experimental animals .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in a wide range of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows: [ \text{Pyrrolidine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Ring-Opening Reactions: It is used in the ring-opening reactions of lactones, such as L-serine β-lactone, to yield corresponding amino acid derivatives.
Formation of Iminium Salts: It reacts with electrophiles to form iminium salts, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydride.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Amino Acid Derivatives: From ring-opening reactions.
Iminium Salts: From reactions with electrophiles.
Comparison with Similar Compounds
- N,N-Dimethyltrimethylsilylamine
- N,N-Diethyltrimethylsilylamine
- Trimethylsilyl acetate
Comparison: 1-(Trimethylsilyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts different reactivity compared to other trimethylsilyl compounds. For instance, N,N-Dimethyltrimethylsilylamine and N,N-Diethyltrimethylsilylamine lack the cyclic structure, resulting in different steric and electronic properties. Trimethylsilyl acetate, on the other hand, is an ester and exhibits different reactivity patterns.
Properties
IUPAC Name |
trimethyl(pyrrolidin-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVIKZJXFGUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065857 | |
Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-49-1 | |
Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015097491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251739 | |
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Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trimethylsilyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2TRJ6N9N6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-(Trimethylsilyl)pyrrolidine in the synthesis of tris(1-pyrrolidinyl)phosphine compared to other methods?
A: The research article highlights several advantages of employing this compound in this specific synthesis []:
- Improved Yield: The reaction of commercially available this compound with phosphorus trichloride provides tris(1-pyrrolidinyl)phosphine in good isolated yield [].
- Simplified Purification: The use of volatile reagents, such as this compound and phosphorus trichloride in diethyl ether, facilitates product purification []. This is in contrast to other methods where separating tris(1-pyrrolidinyl)phosphine from byproducts like pyrrolidine hydrochloride can be challenging [].
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